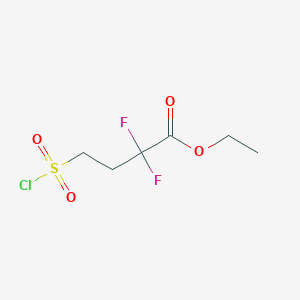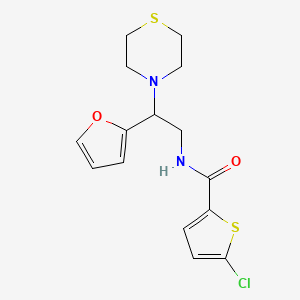
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide, also known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activity
Compounds resembling "5-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide" have been investigated for their biological and pharmacological activities. For instance, furan-carboxamide derivatives have demonstrated potent inhibitory effects against lethal H5N1 influenza A viruses. These derivatives, particularly those with 2,5-dimethyl-substituted heterocyclic moieties, were identified as novel inhibitors, offering insights into the potential antiviral applications of structurally related compounds (Yongshi et al., 2017).
Antimicrobial Activity
Research on similar compounds, such as novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has been conducted to evaluate their antimycobacterial activity. These compounds showed promising results against Mycobacterium tuberculosis, highlighting the therapeutic potential of related compounds in treating tuberculosis with lower cytotoxicity profiles (Marvadi et al., 2020).
Chemical Synthesis and Modifications
The compound's structural features also suggest its utility in chemical synthesis and modifications. For instance, research on furan and thiophene derivatives has explored their use in synthesizing new compounds with potential anti-inflammatory, antibacterial properties, and reduced gastrointestinal toxicity. This includes the synthesis of quinoline attached-furan-2(3H)-ones, indicating the compound may serve as a precursor or intermediate in synthesizing bioactive molecules with specific therapeutic properties (Alam et al., 2011).
Supramolecular Chemistry
Studies on furan/thiophene carboxamide compounds have explored the influence of aromaticity on crystal packing, which can be crucial for developing materials with specific optical or electronic properties. Such investigations provide insights into how structural variations, like those in "this compound," could affect molecular assembly and the development of novel materials (Rahmani et al., 2016).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c16-14-4-3-13(22-14)15(19)17-10-11(12-2-1-7-20-12)18-5-8-21-9-6-18/h1-4,7,11H,5-6,8-10H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXFEKCASYFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
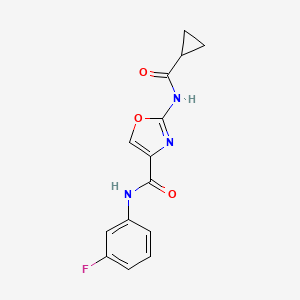
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)
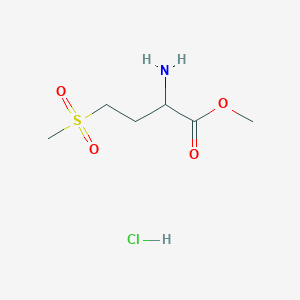
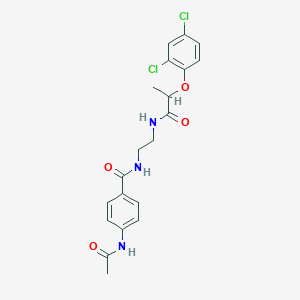
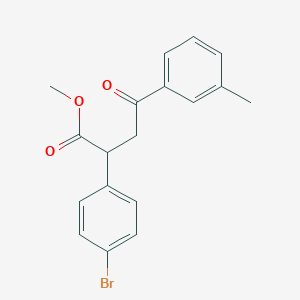
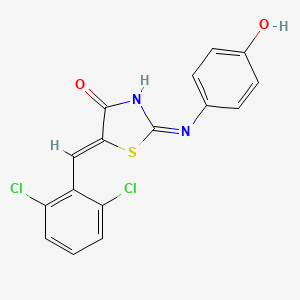

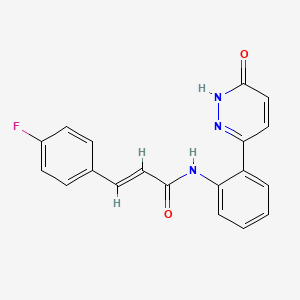
![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)
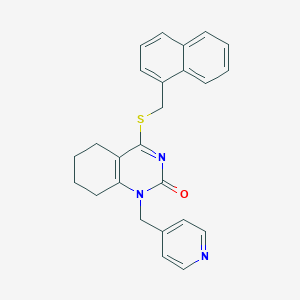
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)
